1-(3,4-difluorobenzoyl)-N-[2-(trifluoromethoxy)phenyl]azetidine-3-carboxamide
Description
This compound belongs to the azetidine-carboxamide class, characterized by a central azetidine ring (a four-membered nitrogen-containing heterocycle) substituted with a 3,4-difluorobenzoyl group and an N-linked 2-(trifluoromethoxy)phenyl moiety.
Properties
IUPAC Name |
1-(3,4-difluorobenzoyl)-N-[2-(trifluoromethoxy)phenyl]azetidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F5N2O3/c19-12-6-5-10(7-13(12)20)17(27)25-8-11(9-25)16(26)24-14-3-1-2-4-15(14)28-18(21,22)23/h1-7,11H,8-9H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFOZGASHBMKXHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=C(C=C2)F)F)C(=O)NC3=CC=CC=C3OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F5N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(3,4-difluorobenzoyl)-N-[2-(trifluoromethoxy)phenyl]azetidine-3-carboxamide typically involves multiple steps, starting with the preparation of key intermediates. One common route involves the reaction of 3,4-difluorobenzoyl chloride with 2-(trifluoromethoxy)aniline to form an intermediate amide. This intermediate is then cyclized with an appropriate azetidine precursor under controlled conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
1-(3,4-difluorobenzoyl)-N-[2-(trifluoromethoxy)phenyl]azetidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzoyl or phenyl rings are replaced with other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 1-(3,4-difluorobenzoyl)-N-[2-(trifluoromethoxy)phenyl]azetidine-3-carboxamide exhibit promising anticancer properties. For instance, derivatives containing trifluoromethyl groups have shown significant growth inhibition against various cancer cell lines. In a study focusing on N-Aryl-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amines, compounds demonstrated percent growth inhibitions (PGIs) of over 85% against several cancer types including SNB-19 and OVCAR-8 .
Mechanism of Action
The mechanism behind the anticancer activity of such compounds often involves the induction of apoptosis in cancer cells. The presence of fluorine atoms enhances the lipophilicity and metabolic stability of these molecules, which can lead to improved bioavailability and efficacy in targeting cancer cells .
Antimicrobial Applications
Antibacterial Properties
Compounds structurally related to this compound have been evaluated for their antibacterial activities. For example, derivatives of 4-(trifluoromethyl)benzohydrazide have shown effectiveness against Mycobacterium tuberculosis and other Gram-positive bacteria . These findings suggest a potential application in developing new antibacterial agents.
Mechanism of Action
The antimicrobial activity is often attributed to the ability of these compounds to inhibit key enzymes involved in bacterial metabolism or cell wall synthesis. The trifluoromethyl group is particularly noted for enhancing the interaction with biological targets due to its electronegativity and size .
Agricultural Applications
Insecticidal Activity
Research has demonstrated that certain trifluoromethyl-containing compounds exhibit insecticidal properties. For instance, novel pyrimidine derivatives bearing amide moieties were tested for their efficacy against agricultural pests such as Mythimna separata and Spodoptera frugiperda . These compounds displayed moderate insecticidal activity at concentrations that were lower than some commercial insecticides.
Potential Benefits
The use of such compounds in agriculture could lead to the development of safer and more effective pest control strategies that minimize environmental impact while maximizing crop yields.
Summary Table of Applications
Mechanism of Action
The mechanism of action of 1-(3,4-difluorobenzoyl)-N-[2-(trifluoromethoxy)phenyl]azetidine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The presence of fluorine atoms enhances its binding affinity and selectivity, making it a potent modulator of biological pathways. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent-Driven Structural Variations
The compound’s activity and physicochemical properties are influenced by its substituents. Key analogs and their differences are outlined below:
N-[2-(4-Chlorophenyl)ethyl]-1-(3,4-difluorobenzoyl)azetidine-3-carboxamide
- Structure : Shares the 1-(3,4-difluorobenzoyl)azetidine-3-carboxamide core but substitutes the 2-(trifluoromethoxy)phenyl group with a 4-chlorophenyl ethyl chain.
- The ethyl spacer could enhance flexibility but reduce metabolic stability .
N-[3-(Trifluoromethyl)phenyl]azetidine-3-carboxamide
- Structure : Retains the azetidine-carboxamide backbone but lacks the difluorobenzoyl group. The 3-(trifluoromethyl)phenyl group introduces strong electron-withdrawing effects.
Diflubenzuron (N-(((4-chlorophenyl)amino)carbonyl)-2,6-difluorobenzamide)
- Structure : Contains a 2,6-difluorobenzamide group but replaces the azetidine ring with a urea linkage.
- Use : Insect growth regulator (chitin synthesis inhibitor).
- Impact : The urea group may engage in hydrogen bonding distinct from the azetidine-carboxamide’s conformational rigidity, suggesting divergent modes of action .
Substituent Effects on Bioactivity
Molecular Data Comparison
Biological Activity
1-(3,4-Difluorobenzoyl)-N-[2-(trifluoromethoxy)phenyl]azetidine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews its biological activity, including antimicrobial, anticancer, and antiviral properties based on diverse research findings.
Chemical Structure
The compound is characterized by the following structure:
- Chemical Formula : CHFNO
- Molecular Weight : 335.26 g/mol
Antimicrobial Activity
Research has demonstrated that azetidine derivatives exhibit significant antimicrobial properties. Specifically, studies have shown that compounds similar to this compound possess activity against various bacterial strains, including:
- Escherichia coli
- Klebsiella pneumoniae
- Staphylococcus aureus
In vitro tests indicated that these compounds inhibit bacterial growth effectively, with minimum inhibitory concentrations (MICs) often in the low micromolar range. For instance, related azetidine derivatives have shown MIC values as low as 10 µg/mL against E. coli and S. aureus .
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Azetidine Derivative A | E. coli | 10 |
| Azetidine Derivative B | K. pneumoniae | 15 |
| Azetidine Derivative C | S. aureus | 12 |
Anticancer Activity
The anticancer potential of azetidine derivatives has also been explored extensively. In studies involving human cancer cell lines such as MCF-7 (breast cancer) and HT-29 (colon cancer), compounds with similar structures to this compound exhibited notable antiproliferative effects.
- MCF-7 cells : EC values were reported around 25 µM.
- HT-29 cells : Some derivatives showed EC values as low as 12 µM.
These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .
Antiviral Activity
Emerging studies indicate that azetidine compounds can also exhibit antiviral properties. For example, derivatives have been tested against various viruses, including influenza and coronaviruses:
- Influenza A Virus : Certain azetidine derivatives demonstrated EC values of approximately 8 µM.
- Human Coronavirus (229E) : Compounds showed moderate activity with EC values around 45 µM.
These results highlight the potential of this class of compounds in developing antiviral therapeutics .
Case Study 1: Antimicrobial Efficacy
A study conducted by Abbas et al. evaluated the antimicrobial efficacy of newly synthesized azetidine derivatives against clinical isolates of E. coli and K. pneumoniae. The study utilized agar diffusion methods and reported significant inhibition zones for several derivatives, reinforcing the antimicrobial potential of azetidine-based compounds .
Case Study 2: Anticancer Mechanisms
Research by Fuselier and Meegan investigated the mechanisms through which azetidine derivatives induce apoptosis in breast cancer cell lines. The study utilized flow cytometry to analyze cell cycle distribution and found that treatment with these compounds resulted in G0/G1 phase arrest, leading to increased apoptosis rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
